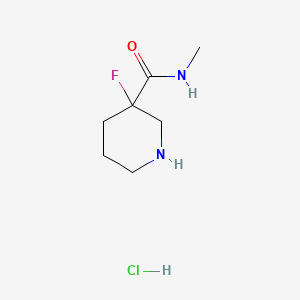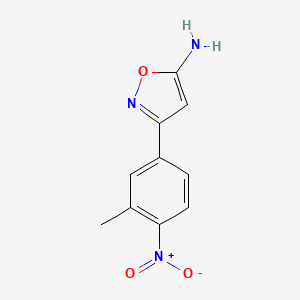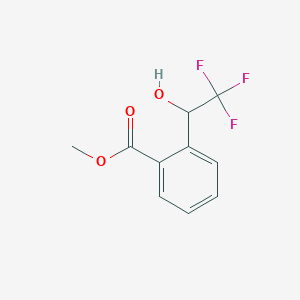
Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H9F3O3. It is a derivative of benzoic acid and contains a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with trifluoromethyltrimethylsilane in the presence of a fluoride source such as tetrabutylammonium fluoride. The reaction is carried out in tetrahydrofuran (THF) at room temperature. The product is then purified by chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance yield and efficiency in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid.
Reduction: Formation of 2-(2,2,2-trifluoro-1-hydroxyethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate
- Methyl 2-(2-hydroxyethyl)benzoate
- 1-Methyl-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
Uniqueness
Methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds without the trifluoromethyl group .
Eigenschaften
Molekularformel |
C10H9F3O3 |
|---|---|
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
methyl 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)7-5-3-2-4-6(7)8(14)10(11,12)13/h2-5,8,14H,1H3 |
InChI-Schlüssel |
DNPJXBZVRRSEPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


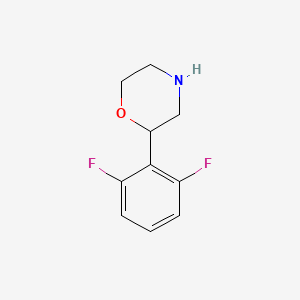
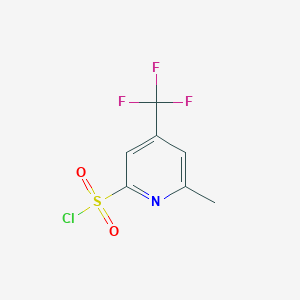

![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
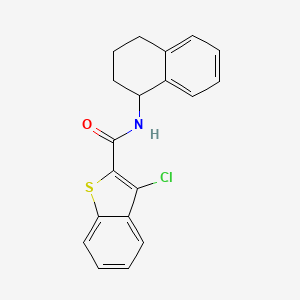

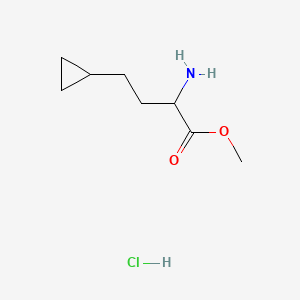
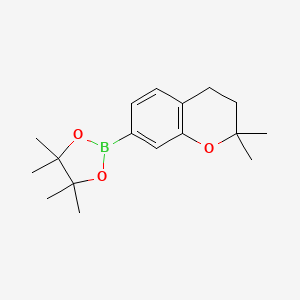
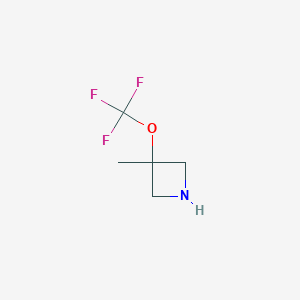
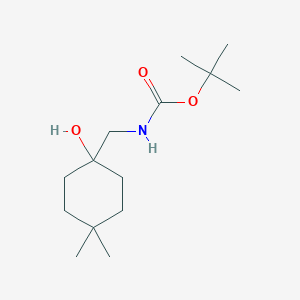
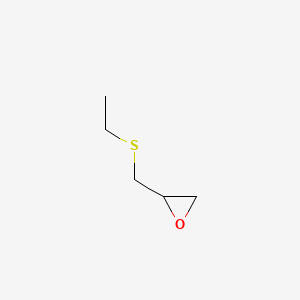
![4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13585628.png)
